
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone typically involves the bromination of 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains a methoxy group instead of a nitro group.
2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: Similar structure with a methoxy group and different substitution pattern.
Uniqueness
2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone is unique due to the combination of halogen and nitro functional groups, which confer distinct reactivity and potential biological activities. The presence of multiple halogens and a nitro group makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C8H4BrClFNO3 |
|---|---|
Molekulargewicht |
296.48 g/mol |
IUPAC-Name |
2-bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-3-8(13)4-1-7(12(14)15)5(10)2-6(4)11/h1-2H,3H2 |
InChI-Schlüssel |
FJMOEUUCQBDQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
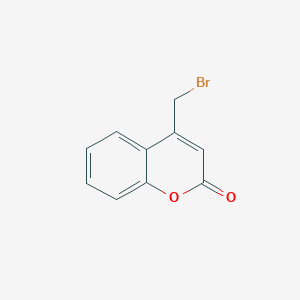
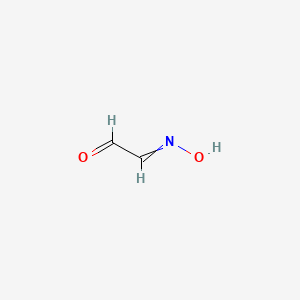
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
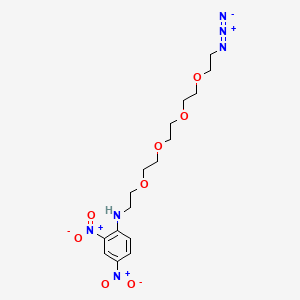

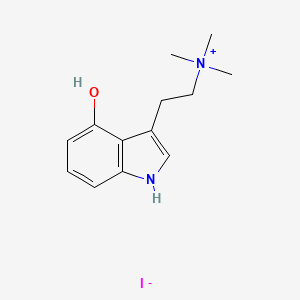


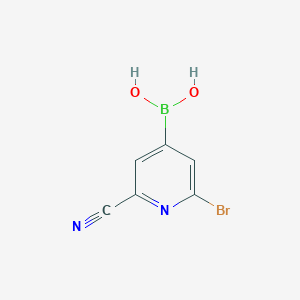

![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)

